molecular formula C24H18ClN5O2 B2522109 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950357-53-6

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2522109
CAS No.: 950357-53-6
M. Wt: 443.89
InChI Key: MCRAVGQTAXAICN-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide features a benzoxazole core fused to a triazole-carboxamide scaffold. Key structural attributes include:

  • Benzoxazole moiety: Substituted at position 3 with a 4-chlorophenyl group and at position 5 with the triazole-carboxamide unit.
  • Triazole-carboxamide: The triazole ring is substituted with a methyl group at position 5 and an N-phenyl-N-methyl carboxamide at position 2.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O2/c1-15-22(24(31)29(2)18-6-4-3-5-7-18)26-28-30(15)19-12-13-21-20(14-19)23(32-27-21)16-8-10-17(25)11-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRAVGQTAXAICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The triazole ring is then formed through a cyclization reaction, and the final step involves the attachment of the carboxamide group.

Synthetic Route:

    Preparation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

    Formation of Triazole Ring: The triazole ring is formed by reacting the intermediate compound with hydrazine hydrate and an appropriate alkyne under reflux conditions.

    Attachment of Carboxamide Group: The final step involves the reaction of the triazole intermediate with a suitable isocyanate to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Properties

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its effectiveness against:

  • Breast Cancer : It has shown promising results in inhibiting the proliferation of human breast adenocarcinoma cells (MCF7) through apoptosis induction mechanisms.
  • Colon Cancer : The compound has also been evaluated for its cytotoxic effects on colon cancer cell lines, indicating a broad spectrum of anticancer activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzoxazole moiety is believed to enhance these activities by disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Evaluation

A study conducted on a series of similar triazole derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications in substituents significantly influenced their potency. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF710
Compound BHCT11615
Target CompoundMCF78

This table illustrates that the target compound demonstrated superior anticancer activity compared to other derivatives.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies help elucidate the mechanism of action at a molecular level and guide further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways.

Molecular Targets:

  • The compound may interact with enzymes and receptors involved in various biological processes.
  • It can bind to nucleic acids, affecting gene expression and protein synthesis.

Pathways Involved:

  • The compound may inhibit or activate specific signaling pathways, leading to changes in cellular functions.
  • It can induce apoptosis or cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole-Triazole Derivatives

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
  • Key differences :
    • Replaces the triazole-carboxamide with a triazole-thione group.
    • Substituents: 3-methylphenyl at triazole position 4 vs. N-phenyl-N-methyl in the target compound.
  • Physicochemical data :
    • Molecular formula C₂₂H₁₅ClN₄OS, molecular weight 419.88 g/mol.
    • IR: C=S (1243 cm⁻¹) and NH (3390 cm⁻¹) confirm thione and amine groups .
    • ¹H-NMR: Aromatic protons (δ 6.86–7.26 ppm) and methyl (δ 2.59 ppm).
  • Activity: Not reported, but the thione group may enhance metal-binding or redox activity.
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key differences :
    • N-(2-hydroxyethyl) vs. N-phenyl-N-methyl substitution on the carboxamide.
  • Physicochemical data :
    • Predicted higher solubility due to the hydroxyethyl group (logP likely lower than the target compound).
    • Molecular weight 397.82 g/mol, density 1.51 g/cm³ .

Triazole-Carboxamide Derivatives

5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key differences :
    • Benzyl group at triazole position 1 vs. benzoxazole linkage.
    • 4-Isopropylphenyl vs. N-phenyl-N-methyl carboxamide.
  • Activity: No reported data, but the bulky isopropyl group may influence lipophilicity and target selectivity .
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key differences :
    • Chloro-methoxyphenyl acetamide side chain vs. benzoxazole-triazole core.
    • Additional chloro substituent on the phenyl ring.
  • Activity : Likely enhanced solubility from methoxy groups but reduced metabolic stability .

Pyrazole-Carboxamide Derivatives

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Key differences :
    • Pyrazole core vs. triazole.
    • Dichlorophenyl and pyridylmethyl substituents.
  • Activity : Potent CB1 receptor antagonist (IC₅₀ = 0.139 nM) due to halogenated aryl groups enhancing hydrophobic interactions .

Benzisoxazole Derivatives

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride ()
  • Key differences :
    • Benzisoxazole core vs. benzoxazole.
    • Reactive carbonyl chloride group vs. carboxamide.
  • Applications : Used as a synthetic precursor for nucleophilic substitutions, enabling diverse derivatization .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzoxazole-Triazole 4-ClPh, N-Ph-N-Me carboxamide ~397.82* Carboxamide, Benzoxazole
Benzoxazole-Triazole Thione Benzoxazole-Triazole 4-ClPh, 3-MePh, thione 419.88 Thione, NH
Pyrazole-Carboxamide Pyrazole 2,4-diClPh, 3-pyridylmethyl 453.71† Carboxamide, Halogens
Benzisoxazole Carbonyl Chloride Benzisoxazole 4-ClPh, carbonyl chloride 278.70‡ Carbonyl chloride

*Estimated based on ; †Calculated from formula in ; ‡From .

Biological Activity

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (commonly referred to as the triazole compound) is a synthetic organic molecule with a complex structure featuring a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of the compound is C24H18ClN5O3C_{24}H_{18}ClN_{5}O_{3}, with a molecular weight of approximately 459.88 g/mol. The compound's structure includes a benzoxazole moiety and a triazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC24H18ClN5O3
Molecular Weight459.88 g/mol
Density1.42 g/cm³ (predicted)
pKa10.22 (predicted)

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study focusing on various triazole compounds showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the benzoxazole and triazole rings enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function.

Anticancer Properties

Triazoles have been recognized for their anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions have shown promising results in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Triazoles are known to interfere with inflammatory pathways by modulating the activity of enzymes involved in the synthesis of pro-inflammatory mediators . This property makes them candidates for further development in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of triazole compounds:

  • Antimicrobial Study : A series of synthesized triazoles were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness with MIC values indicating strong antibacterial potential .
  • Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that specific triazole derivatives could significantly reduce cell viability, suggesting their potential as anticancer agents .
  • Inflammation Model : In vivo studies on animal models indicated that certain triazoles could reduce inflammation markers significantly compared to control groups, highlighting their therapeutic potential in inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The triazole ring interacts with enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may also modulate receptor activity involved in inflammatory responses.

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